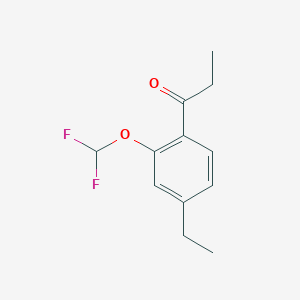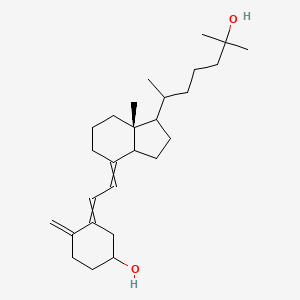
Vitamin D3 25-hydroxy monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D3 25-hydroxy monohydrate can be achieved through a biocatalytic process using molybdenum-dependent steroid C25 dehydrogenase. This enzyme, produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions, catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3 using water as a hydroxylating agent . The reaction conditions involve high-density suspensions of resting cells and can achieve a yield of 99% within 50 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and purification. This method ensures high specificity and accuracy in measuring the concentration of the compound in human serum .
化学反应分析
Types of Reactions: Vitamin D3 25-hydroxy monohydrate undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The primary reaction is the hydroxylation of vitamin D3 to form 25-hydroxyvitamin D3, which is further hydroxylated to produce calcitriol .
Common Reagents and Conditions: Common reagents used in these reactions include molybdenum-dependent steroid C25 dehydrogenase and water as a hydroxylating agent . The reactions typically occur under semi-aerobic conditions with high-density suspensions of resting cells .
Major Products Formed: The major products formed from these reactions include 25-hydroxyvitamin D3 and calcitriol (1,25-dihydroxyvitamin D3), which are essential for maintaining calcium and phosphate homeostasis in the body .
科学研究应用
Vitamin D3 25-hydroxy monohydrate has numerous scientific research applications in chemistry, biology, medicine, and industry. It is used as a biomarker to determine the status of vitamin D in the body and is crucial for studying the effects of vitamin D deficiency . In medicine, it is used to treat and prevent conditions related to vitamin D deficiency, such as rickets and osteomalacia . In industry, it is used in the production of vitamin D supplements and fortified foods .
作用机制
The mechanism of action of Vitamin D3 25-hydroxy monohydrate involves its conversion to calcitriol in the kidneys by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This process regulates calcium and phosphate homeostasis, promoting bone health and cellular growth .
相似化合物的比较
Similar Compounds: Similar compounds to Vitamin D3 25-hydroxy monohydrate include:
- Vitamin D2 (ergocalciferol)
- 1,25-dihydroxyvitamin D3 (calcitriol)
- 1-alpha-hydroxyvitamin D3 (alfacalcidol)
Uniqueness: This compound is unique due to its role as the primary circulating form of vitamin D3 in the blood and its high efficacy in improving vitamin D status . Unlike other forms of vitamin D, it serves as a direct precursor to the active form, calcitriol, making it essential for maintaining calcium and phosphate balance in the body .
属性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
3-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/t20?,23?,24?,25?,27-/m1/s1 |
InChI 键 |
JWUBBDSIWDLEOM-VBBWTYDJSA-N |
手性 SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


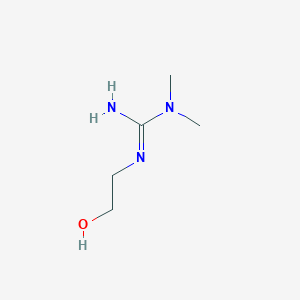

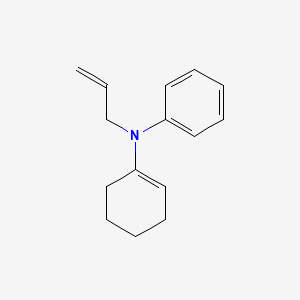
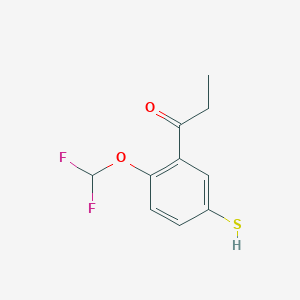
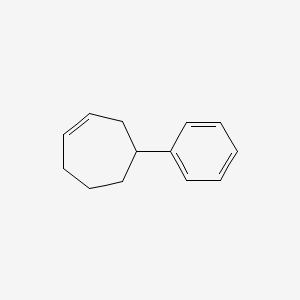
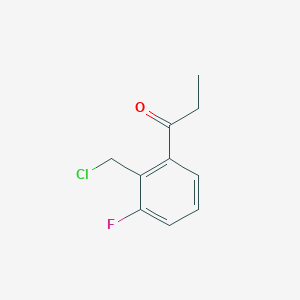
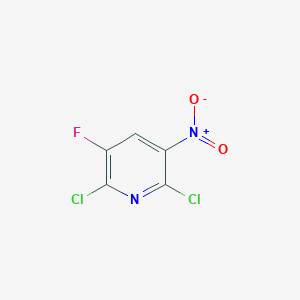
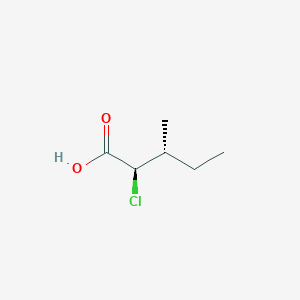
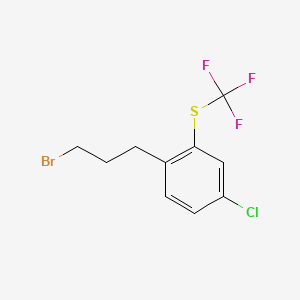

![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
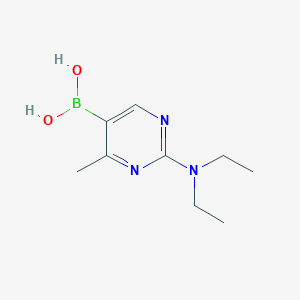
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
